molecular formula C12H14N2O2S B5647492 3-(2-hydroxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(2-hydroxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5647492
M. Wt: 250.32 g/mol
InChI Key: ZJSYNRMBJGNYFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 3-(2-hydroxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves multi-step chemical reactions, including condensation and cyclization processes. Notable methods for synthesizing these compounds include reactions of 2,3-dimethyl- and various substituted 7,8-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes and furfural in the presence of NaOH to yield substituted derivatives (Elmuradov, Bozorov, & Shakhidoyatov, 2011). Additionally, a series of 2-mercapto and 3-amino substituted derivatives have been synthesized, showcasing the versatility in modifying the core structure to obtain compounds with varied biological activities (Ashalatha, Narayana, Raj, & Kumari, 2007).

Molecular Structure Analysis

The molecular structure of this compound class has been characterized using various analytical techniques, including X-ray crystallography. The crystal and molecular structure analysis reveals the presence of significant intermolecular interactions, including hydrogen bonding and π-π stacking, which influence the compound's stability and reactivity (Ziaulla, Banu, Panchamukhi, Khazi, & Begum, 2012).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including acylation, cyclocondensation, and reduction, to yield a wide range of derivatives with diverse chemical properties. The ability to introduce different substituents through these reactions allows for the fine-tuning of the compound's chemical behavior and the exploration of its reactivity under different conditions (Tolkunov, Eresko, Mazepa, & Tolkunov, 2013).

properties

IUPAC Name

3-(2-hydroxyethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c15-6-5-14-7-13-11-10(12(14)16)8-3-1-2-4-9(8)17-11/h7,15H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSYNRMBJGNYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

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